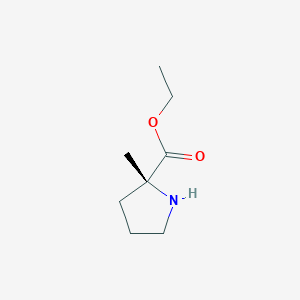
ethyl (2R)-2-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate is an organic compound belonging to the class of esters. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl ester group attached to the 2-position. The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of (2R)-2-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Requires nucleophiles and appropriate solvents, such as dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: (2R)-2-methylpyrrolidine-2-carboxylic acid and ethanol.
Reduction: (2R)-2-methylpyrrolidine-2-methanol.
Substitution: Various amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2-methylpyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Ethyl (2R)-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S)-2-methylpyrrolidine-2-carboxylate: The enantiomer of the compound with the opposite configuration.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2R)-2-ethylpyrrolidine-2-carboxylate: Similar structure but with an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl (2R)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
GFZALZKFOASWKW-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(CCCN1)C |
SMILES canonique |
CCOC(=O)C1(CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
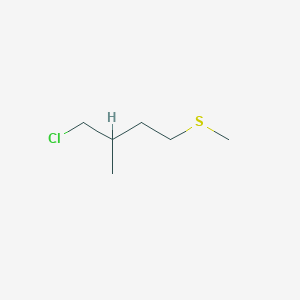
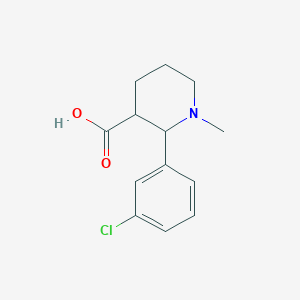
![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
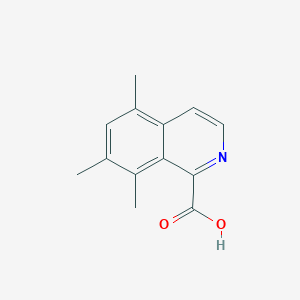

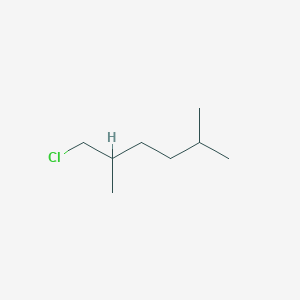

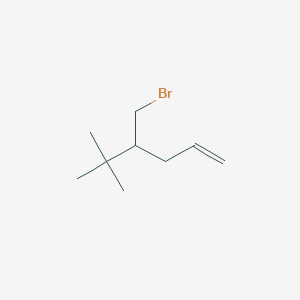
![4-propoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13186661.png)
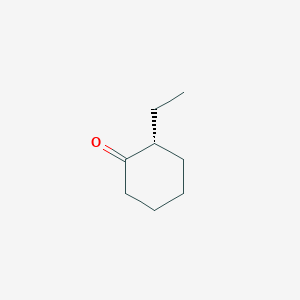
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)


